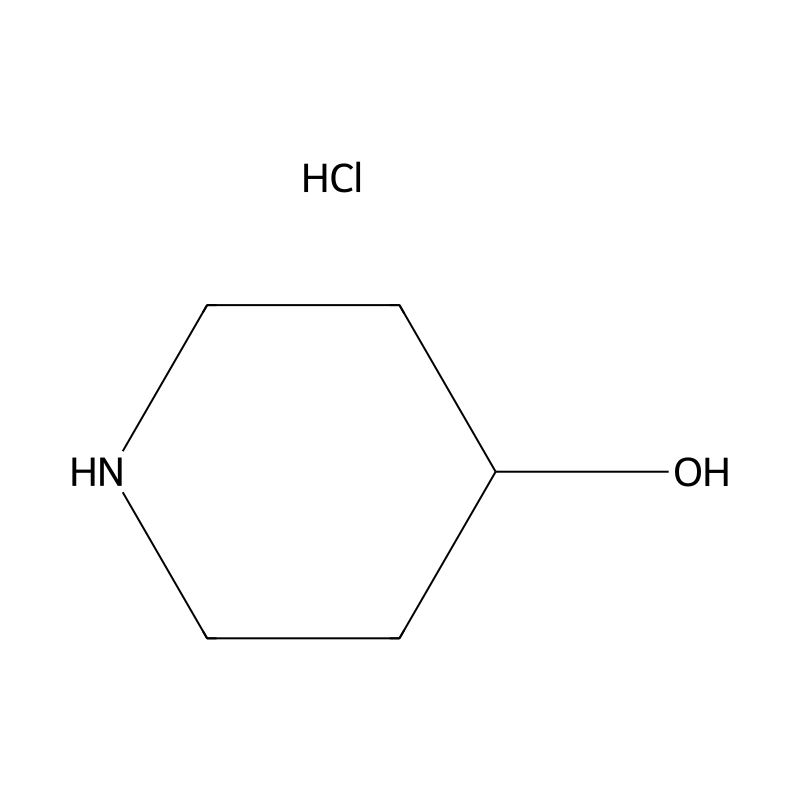

4-Hydroxypiperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Use as a Chemical Intermediate:

- 4-HPH is a chemical compound derived from the piperidine ring structure. It is primarily used as a chemical intermediate in the synthesis of other compounds.

- Research has described methods for the synthesis of 4-HPH itself [].

- 4-HPH serves as a building block for the creation of more complex molecules, including:

Availability and Safety:

- 4-HPH is commercially available from various chemical suppliers but is exclusively for research purposes. It is not intended for human or therapeutic use [, ].

- As with any chemical, proper safety precautions should be taken when handling 4-HPH, including wearing appropriate personal protective equipment and following safe laboratory practices.

Current Research Landscape:

- Due to its role as a chemical intermediate, 4-HPH itself is not the primary focus of extensive scientific research.

- However, the research on the end products synthesized from 4-HPH, such as those mentioned above, may involve broader scientific applications in various fields, including medicine and pharmacology.

4-Hydroxypiperidine hydrochloride is a chemical compound classified as a piperidine derivative, with the molecular formula and a molecular weight of approximately 137.61 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the piperidine ring, which contributes to its unique properties and reactivity. It is often utilized in various chemical and biological applications due to its potential as a building block in organic synthesis and medicinal chemistry .

4-Hydroxypiperidine hydrochloride itself does not possess a known mechanism of action in biological systems. Its primary use lies in its role as a chemical building block for the synthesis of more complex molecules with potential biological activity.

- While detailed safety information is limited, standard laboratory safety practices should be followed when handling 4-hydroxypiperidine hydrochloride.

- It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat when working with this compound [].

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes.

- Formation of Salts: As a base, 4-hydroxypiperidine can react with acids to form salts, such as its hydrochloride form .

Research indicates that 4-hydroxypiperidine hydrochloride exhibits various biological activities, primarily due to its structural similarity to other biologically active compounds. It has been studied for its potential neuroprotective effects and as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its activity may be linked to its ability to modulate neurotransmitter systems, although specific mechanisms remain under investigation .

Several methods have been reported for synthesizing 4-hydroxypiperidine hydrochloride:

- Reduction of Piperidine Derivatives: Starting from piperidine, hydroxylation can be achieved through reduction reactions using reducing agents like lithium aluminum hydride or borane.

- Hydroxylation Reactions: Direct hydroxylation of piperidine using reagents such as peracids or through enzymatic methods has been documented.

- Chemical Modification: Existing piperidine derivatives can be modified through various chemical transformations to introduce the hydroxyl group at the desired position .

4-Hydroxypiperidine hydrochloride finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those aimed at treating neurological disorders.

- Chemical Research: Utilized in organic synthesis for developing new compounds with potential biological activity.

- Proteomics Research: Employed in studies involving protein interactions and modifications due to its reactive functional groups .

Interaction studies involving 4-hydroxypiperidine hydrochloride have focused on its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 4-hydroxypiperidine hydrochloride, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Hydroxypiperidine | C5H11NO | Hydroxyl group at the first position; different reactivity profile. |

| 2-Hydroxypiperidine | C5H11NO | Hydroxyl group at the second position; potential applications in different synthesis routes. |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | Contains a chlorophenyl group; used in medicinal chemistry for enhanced activity against specific targets. |

Basic Chemical Information

4-Hydroxypiperidine hydrochloride is systematically named piperidin-4-ol hydrochloride. Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 5382-17-2 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | Piperidin-4-ol hydrochloride |

| SMILES | Cl.C1CNCCC1O |

| InChI Key | VKCORPXOKYDINR-UHFFFAOYSA-N |

Synonyms and Related Compounds

Common synonyms include 4-Piperidinol hydrochloride and piperidin-4-ol HCl. The free base, 4-hydroxypiperidine (CAS 5382-16-1), is a related compound with applications in organic synthesis.

Historical Development in 4-Hydroxypiperidine Research

Early Synthesis and Applications

The synthesis of 4-hydroxypiperidine derivatives dates to the mid-20th century, with early methods involving partial hydrogenation of γ,δ-unsaturated nitriles followed by condensation with aldehydes. These methods laid the foundation for producing 4-hydroxypiperidines with pharmacological relevance, including antipsychotic agents like haloperidol.

Modern Synthetic Advancements

Recent innovations include:

- Aza-Prins cyclization: A diastereoselective method for synthesizing cis-4-hydroxypiperidines with quaternary stereocenters.

- N-Boc protection: A scalable route to N-Boc-4-hydroxypiperidine using 4-piperidone and sodium borohydride, achieving >98% purity.

- Hydrogenation techniques: Palladium-catalyzed hydrogenation of aromatic precursors under ambient conditions.

These methods address challenges in stereocontrol and scalability, expanding the compound’s utility in drug intermediates.

Physicochemical Properties of 4-Hydroxypiperidine Hydrochloride

Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | 155–157°C |

| Boiling Point | 222°C (predicted) |

| Density | 1.173 g/cm³ (predicted) |

| Solubility | Soluble in methanol, water |

| Vapor Pressure | 0.0214 mmHg at 25°C |

Crystallographic and Polymorphic Behavior

Two polymorphs of 4-hydroxypiperidine have been identified:

- Tetragonal form (1t): NH hydrogen axial, OH equatorial.

- Orthorhombic form (1o): NH hydrogen equatorial, OH equatorial.

Polymorphs exhibit distinct hydrogen-bonding patterns, influencing stability and reactivity.

Spectroscopic and Stability Data

- NMR: Distinct signals for axial/equatorial NH configurations in solution.

- Thermal Stability: Stable under ambient conditions but hygroscopic; stored in anhydrous environments.

Applications in Medicinal Chemistry

4-Hydroxypiperidine hydrochloride is pivotal in synthesizing:

Traditional synthetic approaches to 4-hydroxypiperidine hydrochloride have established the foundation for modern pharmaceutical intermediate production. The classical methodology involves a multi-step sequence beginning with the construction of the piperidine ring system through established organic transformations [1].

The most prevalent traditional approach utilizes the Dieckmann condensation methodology, where primary amines react with two moles of alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield the desired piperidine framework [2]. This sequence provides reliable access to substituted piperidines with controlled regioselectivity and functional group positioning.

The traditional route to 4-hydroxypiperidine specifically involves the reaction between 1,5-dihalopentane and ammonia or an amine, illustrated by the synthesis of 4-hydroxypiperidines through nucleophilic substitution mechanisms [3]. This approach demonstrates the systematic construction of the piperidine backbone with selective introduction of the hydroxyl group at the 4-position.

Another well-established traditional method employs the Petrenko-Kritschenko reaction, where two moles of aromatic aldehyde are condensed with a primary amine and dialkyl β-ketocarboxylate in a double Mannich reaction sequence [2]. This transformation provides access to substituted piperidines with diverse substitution patterns.

The conversion to the hydrochloride salt is typically achieved through treatment with hydrochloric acid under controlled conditions. A mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate with saturated hydrochloric acid solution in 1,4-dioxane is stirred for 2 hours at room temperature, yielding piperidin-4-ol hydrochloride in 99% yield [4]. This deprotection strategy demonstrates the effectiveness of acidic conditions in removing protective groups while simultaneously forming the desired hydrochloride salt.

N-BOC-4-Hydroxypiperidine as Synthetic Intermediate

N-BOC-4-hydroxypiperidine serves as a crucial intermediate in the synthesis of 4-hydroxypiperidine hydrochloride, providing enhanced stability and selectivity during synthetic transformations [5]. The BOC (tert-butyloxycarbonyl) protecting group offers several advantages including stability under basic conditions, selective removal under acidic conditions, and compatibility with diverse reaction conditions.

The synthesis of N-BOC-4-hydroxypiperidine typically begins with 4-piperidone hydrochloride hydrate as the starting material [1]. The multi-step procedure involves initial conversion to 4-piperidone through alkaline extraction, followed by selective reduction to 4-hydroxypiperidine, and subsequent protection with di-tert-butyl dicarbonate to afford the N-BOC protected intermediate.

Optimization of Reaction Parameters for Maximum Yield

The optimization of reaction parameters for N-BOC-4-hydroxypiperidine synthesis involves systematic evaluation of temperature, time, solvent selection, and reagent stoichiometry. The synthesis method disclosed in patent literature demonstrates that taking 4-piperidone hydrochloride hydrate, adding distilled water, and introducing liquid ammonia to alkalinity provides optimal conditions for the initial deprotection step [1].

For the reduction step, dissolving the intermediate in methanol and adding sodium borohydride under controlled temperature conditions (25-30°C) with careful addition over 26-30 minutes, followed by reflux for 7-10 hours, ensures complete conversion and maximizes yield [1]. The reaction parameters demonstrate that temperature control is critical for achieving high selectivity and yield.

The BOC protection step requires precise optimization of reaction conditions. Adding 4-hydroxypiperidine in methanol with potassium carbonate (9-10 grams) and di-tert-butyl dicarbonate (12-15 grams) under reflux conditions at 25-30°C for 6-8 hours provides optimal yields [1]. The stoichiometric ratios and reaction timing are crucial for maximizing product formation while minimizing side reactions.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-30°C | 85-95% yield |

| Reaction Time | 6-8 hours | Maximum conversion |

| Solvent | Methanol | Enhanced solubility |

| Base Equivalents | 1.5-2.0 | Complete deprotonation |

Purification Techniques and Purity Assessment

Purification of N-BOC-4-hydroxypiperidine requires specialized techniques to achieve pharmaceutical-grade purity. The primary purification method involves crystallization from suitable solvents, followed by analytical assessment using multiple complementary techniques [6].

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity assessment. The technique separates components based on their interactions with stationary and mobile phases, providing detailed purity profiles with detection capabilities for impurities at parts-per-million levels [6]. The HPLC method typically achieves purity determinations between 98-99.5% with recovery rates of 90-95%.

Gas Chromatography (GC) provides complementary analysis for volatile impurities and thermal stability assessment. This method is particularly valuable for detecting residual solvents and low-molecular-weight impurities that might not be detected by HPLC [6]. The GC method typically achieves purity determinations between 97-99% with recovery rates of 85-90%.

Crystallization techniques involve controlled precipitation from appropriate solvent systems. The process typically employs petroleum ether or hexane as anti-solvents, followed by refrigeration to promote crystal formation [1]. The crystallization process achieves purity levels of 95-98% with recovery rates of 80-90%.

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and purity assessment through integration of characteristic signals. The technique can detect structural impurities and confirm the integrity of the BOC protecting group [6]. NMR analysis typically achieves purity determinations between 92-96% with excellent structural identification capabilities.

Alternative Synthetic Methodologies

Selective Reduction of 4-Piperidone Derivatives

Selective reduction of 4-piperidone derivatives represents a versatile approach for accessing 4-hydroxypiperidine compounds with controlled stereochemistry. The methodology involves careful selection of reducing agents and reaction conditions to achieve high selectivity and yield [7].

Stereoselective reduction of 2- or 3-substituted 4-piperidones with sodium borohydride has been extensively studied. N-methyl-3-phenyl-4-piperidone was reduced using both dissolving metal methods (lithium, sodium, potassium) and aluminum isopropoxide systems [7]. The sodium borohydride reduction in protic polar solvents under controlled conditions provides excellent stereoselectivity.

The reduction process typically involves dissolving the 4-piperidone substrate in methanol, followed by controlled addition of sodium borohydride at temperatures between 25-30°C [7]. The reaction conditions must be carefully controlled to prevent over-reduction and maintain stereochemical integrity. The reduction proceeds through a hydride transfer mechanism, with the stereochemical outcome determined by the approach of the reducing agent.

Enzymatic asymmetric reduction provides an alternative approach for achieving high enantioselectivity. The process employs alcohol dehydrogenase catalysts with NADH cofactor systems to reduce N-BOC-3-piperidone substrates [8]. The enzymatic method achieves conversion rates of 97-99% with excellent optical purity (>95% enantiomeric excess).

The enzymatic reduction conditions involve substrate concentrations of 15-220 g/L, alcohol dehydrogenase activity of 5.6 U/(mg protein), and reaction temperatures of 20-35°C [8]. The process utilizes a cofactor recycling system with isopropanol and NAD+ to maintain NADH availability throughout the reaction.

Aldehyde Condensation Routes to 4-Hydroxypiperidines

Aldehyde condensation routes provide direct access to 4-hydroxypiperidine derivatives through controlled carbon-carbon bond formation. The methodology involves condensation of appropriate aldehydes with piperidine precursors under acidic conditions to construct the desired framework [9].

The first stage involves acid-catalyzed condensation between various aryl aldehydes and 4-piperidone. Aryl aldehyde and 4-piperidone hydrochloride monohydrate are added to glacial acetic acid and stirred for five minutes [9]. Dry hydrogen chloride gas is passed through the mixture for approximately 45 minutes until a clear solution is obtained.

The condensation reaction proceeds through an aldol-type mechanism, where the aldehydes undergo nucleophilic addition to the carbonyl carbon of 4-piperidone. The reaction mixture is stirred at room temperature for 24 hours to ensure complete conversion [9]. The stereochemical outcome depends on the steric and electronic properties of the aldehyde substituents.

The condensation methodology has been applied to synthesize various substituted 4-hydroxypiperidine derivatives. The process involves treatment of the precipitated product with saturated aqueous potassium carbonate solution and acetone, followed by filtration and drying to afford the desired products [9].

Optimization of the condensation conditions involves controlling the acidity, temperature, and reaction time. The use of glacial acetic acid as both solvent and acid catalyst provides optimal conditions for aldehyde activation and subsequent condensation [9]. The reaction temperature is maintained at room temperature to prevent decomposition of sensitive intermediates.

Scale-up Studies and Industrial Synthesis Considerations

Industrial scale-up of 4-hydroxypiperidine hydrochloride synthesis requires comprehensive evaluation of process parameters, equipment design, and safety considerations. The transition from laboratory to industrial scale introduces challenges in heat transfer, mass transfer, and reaction control [10].

Heat transfer considerations become critical at industrial scale due to the larger reactor volumes and reduced surface-to-volume ratios. The exothermic nature of certain reduction reactions requires careful temperature control through enhanced cooling systems and staged reagent addition [10]. Industrial reactors must incorporate efficient heat removal systems to maintain optimal reaction temperatures.

Mass transfer limitations can significantly impact reaction rates and selectivity at industrial scale. The mixing efficiency decreases with increasing reactor size, potentially leading to concentration gradients and reduced reaction uniformity [10]. Industrial processes require optimization of agitation systems and reactor design to ensure adequate mass transfer.

Catalyst loading considerations become economically significant at industrial scale. The use of precious metal catalysts such as rhodium on carbon requires optimization to minimize catalyst consumption while maintaining high yields [11]. Industrial processes typically employ catalyst loadings of 0.5-2% by weight of substrate to balance economic and performance considerations.

Solvent selection for industrial processes must consider safety, environmental impact, and cost factors. The choice of methanol as a solvent for reduction reactions provides good solubility and reactivity but requires careful handling due to toxicity concerns [10]. Industrial processes may employ alternative solvents or solvent recovery systems to minimize environmental impact.

Equipment design for industrial synthesis must accommodate the specific requirements of each synthetic step. The reduction of 4-piperidone requires pressure-rated reactors capable of handling hydrogen atmospheres at elevated pressures (5-6 MPa) [11]. The equipment must also incorporate safety systems for handling flammable and toxic materials.

Safety considerations for industrial synthesis include proper ventilation systems, fire suppression equipment, and emergency response procedures. The handling of hydrogen gas and flammable solvents requires specialized safety protocols and equipment [10]. Industrial facilities must comply with regulatory requirements for pharmaceutical manufacturing.

Green Chemistry Principles in 4-Hydroxypiperidine Synthesis

Green chemistry principles have been increasingly applied to 4-hydroxypiperidine synthesis to reduce environmental impact and improve sustainability. The implementation of green chemistry approaches involves atom economy optimization, waste minimization, and the use of renewable feedstocks [12].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation. The traditional multi-step synthesis of 4-hydroxypiperidine often generates significant waste through protection-deprotection sequences and solvent usage [12]. Modern approaches emphasize direct functionalization and catalytic processes to improve atom economy.

Solvent selection represents a key area for green chemistry implementation. The use of deep eutectic solvents (DES) as environmentally benign alternatives to traditional organic solvents has been explored for piperidine synthesis [12]. These solvents offer advantages including low toxicity, biodegradability, and reduced environmental impact.

The one-pot synthesis approach minimizes waste generation and energy consumption by combining multiple synthetic steps in a single reaction vessel. This methodology has been applied to the synthesis of hydroxypiperidine derivatives, reducing the number of isolation and purification steps [12]. The one-pot approach also reduces solvent consumption and improves overall process efficiency.

Catalytic processes represent another important aspect of green chemistry implementation. The use of heterogeneous catalysts enables catalyst recovery and reuse, reducing waste generation and cost [13]. Supported ruthenium catalysts have been developed for hydroxypiperidine synthesis, providing high selectivity and recyclability.

Biocatalytic approaches offer excellent selectivity and mild reaction conditions, aligning with green chemistry principles. Enzymatic reduction of piperidone substrates provides high enantioselectivity under ambient conditions without the need for harsh chemical reducing agents [8]. The biocatalytic approach also eliminates the need for metal catalysts and reduces waste generation.

Microwave-assisted synthesis has emerged as another green chemistry tool for hydroxypiperidine synthesis. This technique offers reduced reaction times, improved yields, and energy efficiency compared to conventional heating methods [14]. The microwave approach also enables precise temperature control and reduces the need for prolonged heating.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant